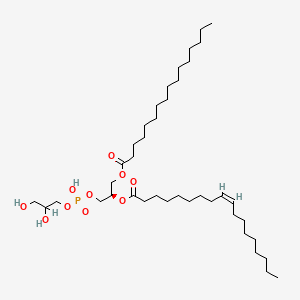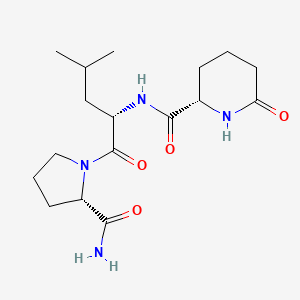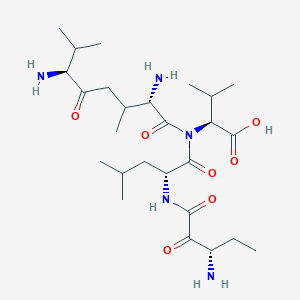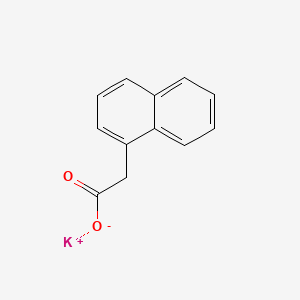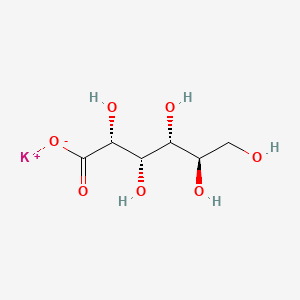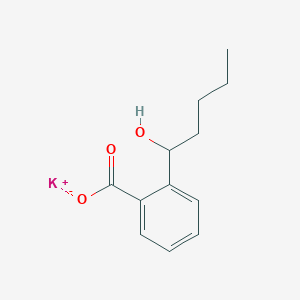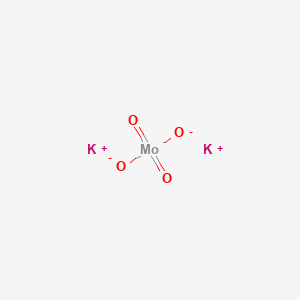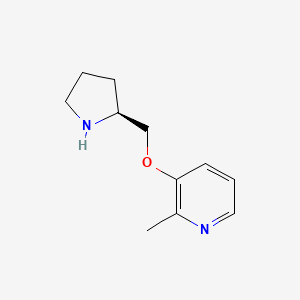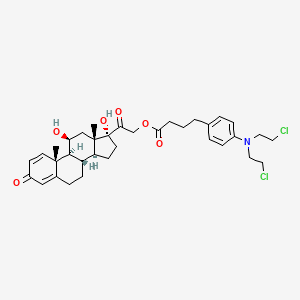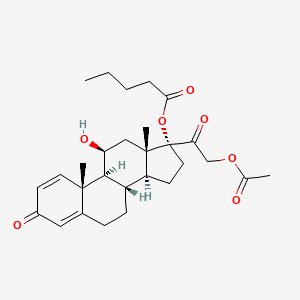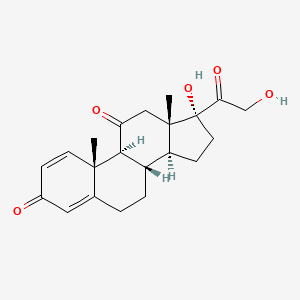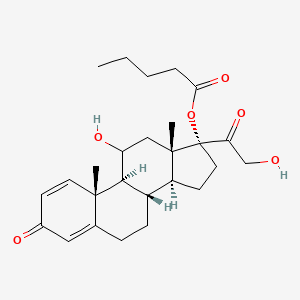![molecular formula C17H15BrN4O B1679130 N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide CAS No. 216163-53-0](/img/structure/B1679130.png)
N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide
概要
説明
“N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide” is a non-polymer compound with the molecular formula C17H15BrN4O and a molecular weight of 371.231 . It is a heterocyclic aromatic compound containing a quianazoline moiety substituted by one or more amine groups .
Molecular Structure Analysis
The molecular structure of “N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide” has been analyzed using x-ray diffraction . The compound has been found to covalently link to polymer or other heterogen groups .Physical And Chemical Properties Analysis
“N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide” has a molecular weight of 371.231 and a molecular formula of C17H15BrN4O . It is a non-polymer compound .科学的研究の応用
EGFR and HER-2 Tyrosine Kinase Inhibition A series of 6-substituted-4-(3-bromophenylamino)quinazoline derivatives, including N-{4-[(3-Bromophenyl)amino]quinazolin-6-yl}propanamide, have been identified as putative irreversible inhibitors of EGFR and HER-2 tyrosine kinases. These compounds were prepared by acylation of 6-amino-4-(3-bromophenylamino)quinazoline with unsaturated acid chlorides or mixed anhydrides. Their design aims at improving water solubility and biological properties, making them candidates for enhanced antitumor activity. Molecular modeling and experimental evidence suggest these inhibitors interact covalently with the target enzymes. Notably, one compound demonstrated excellent oral activity in a human epidermoid carcinoma xenograft model in nude mice, indicating its potential for cancer treatment (Tsou et al., 2001).
Antiviral Applications The synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives via microwave irradiation has been explored for antiviral applications. These compounds were synthesized from substituted-2-aminobenzonitrile and showed weak to good anti-Tobacco mosaic virus (TMV) activity. This suggests a potential for these derivatives in antiviral therapies, highlighting the versatility of quinazolin-4-yl derivatives in treating different diseases (Luo et al., 2012).
Antifungal and Antimicrobial Activities 3-Alkylquinazolin-4-one derivatives have been synthesized and tested for their antifungal activities. For example, 6-bromo-3-propylquinazolin-4-one demonstrated significant antifungal properties, indicating the potential for these compounds in developing new antifungal agents. This suggests that modifications to the quinazolin-4-one scaffold can lead to compounds with specific biological activities, useful in addressing fungal infections (Ouyang et al., 2006).
Antitumor Agent Development Further modification of the quinazolin-4-one structure has led to the development of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent. These compounds exhibit high growth-inhibitory activity and possess unique biochemical characteristics such as delayed, non-phase specific, cell-cycle arrest. Their enhanced water solubility and cytotoxicity suggest these analogues' potential for in vivo evaluation and therapeutic applications in cancer treatment (Bavetsias et al., 2002).
特性
IUPAC Name |
N-[4-(3-bromoanilino)quinazolin-6-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-2-16(23)21-13-6-7-15-14(9-13)17(20-10-19-15)22-12-5-3-4-11(18)8-12/h3-10H,2H2,1H3,(H,21,23)(H,19,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPUZEMRHDROEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

